molecular formula C12H13ClO4 B3262775 Dimethyl 2-(4-chlorophenyl)succinate CAS No. 36122-30-2

Dimethyl 2-(4-chlorophenyl)succinate

Cat. No.: B3262775
CAS No.: 36122-30-2
M. Wt: 256.68 g/mol
InChI Key: FPVTWKOOQPWSSF-UHFFFAOYSA-N
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Description

Overview of Succinate (B1194679) Derivatives in Chemical Research

Succinate derivatives are widely employed in organic synthesis. Their applications range from the synthesis of pharmaceuticals and agrochemicals to the development of polymers and biodegradable materials. The ester functionalities can be hydrolyzed to carboxylic acids, reduced to diols, or participate in a range of condensation reactions, highlighting their synthetic versatility. The methylene (B1212753) bridge of the succinate can also be functionalized, allowing for the introduction of various substituents and the creation of a diverse array of molecular architectures.

Significance of Chlorophenyl Functionality in Aromatic Succinate Systems

The incorporation of a chlorophenyl group into an organic molecule can significantly influence its physical, chemical, and biological properties. The chlorine atom is an electron-withdrawing group, which can affect the reactivity of the aromatic ring and adjacent functional groups. In medicinal chemistry, the presence of a chlorophenyl moiety is a common feature in many bioactive compounds, as it can enhance metabolic stability, improve membrane permeability, and contribute to specific binding interactions with biological targets. The para-substitution pattern, as seen in Dimethyl 2-(4-chlorophenyl)succinate, is particularly prevalent in drug discovery programs, a trend that may have historical roots in the ease of synthesis and the favorable hydrophobic properties it imparts. bldpharm.com

Research Trajectories for this compound

This compound has emerged as a valuable intermediate in the synthesis of more complex and biologically active molecules. A notable application is its role as a precursor in the synthesis of Licofelone, a dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor that has been investigated for the treatment of osteoarthritis. The synthesis of a key pyrrolizine intermediate for Licofelone utilizes a derivative of this compound, showcasing the compound's importance in accessing complex heterocyclic scaffolds. wikipedia.org

Furthermore, this succinate derivative is a key reactant in [3+2] cycloaddition reactions to form novel pyrrolidine-fused heterocyclic systems. This highlights its utility in diversity-oriented synthesis, a strategy for creating libraries of complex molecules for biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-(4-chlorophenyl)butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4/c1-16-11(14)7-10(12(15)17-2)8-3-5-9(13)6-4-8/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVTWKOOQPWSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dimethyl 2 4 Chlorophenyl Succinate

Direct Synthesis Approaches

Direct synthesis methods for Dimethyl 2-(4-chlorophenyl)succinate typically involve well-established, often stoichiometric, organic reactions. These include the esterification of a pre-formed substituted succinic acid or the reaction of a halogenated benzene (B151609) derivative with a suitable succinate (B1194679) precursor.

The most straightforward route to this compound is the esterification of 2-(4-chlorophenyl)succinic acid. This precursor, a substituted dicarboxylic acid, can be converted to its dimethyl ester via several methods.

The Fischer-Speier esterification is a classical and widely used method for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the desired alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol is typically used, and the water formed during the reaction is often removed. masterorganicchemistry.comyoutube.com The mechanism proceeds through protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, a series of proton transfers, and finally, the elimination of water to yield the ester. masterorganicchemistry.comyoutube.com

Modern variations of this reaction aim to improve reaction times and yields. Microwave-assisted esterification has been shown to be effective for succinic acid and its derivatives. nih.gov In a study on the esterification of succinic acid with various alcohols, including methanol, microwave irradiation in the presence of a heterogeneous catalyst led to high conversion (99%) and selectivity (98%) for dimethyl succinate under optimized conditions. nih.gov This approach offers the potential for rapid and efficient synthesis of this compound.

Another method involves the dehydration of the parent succinic acid to form succinic anhydride (B1165640), which can then be reacted with methanol. youtube.com However, this would require the synthesis of 2-(4-chlorophenyl)succinic anhydride as an intermediate.

Table 1: Comparison of Esterification Methods for Succinic Acid Derivatives

Method Catalyst/Conditions Key Features
Fischer-Speier Esterification Strong acid (e.g., H₂SO₄, TsOH), excess alcohol, heat Equilibrium-driven; requires removal of water or large excess of alcohol for high yield. masterorganicchemistry.comyoutube.com
Microwave-Assisted Esterification Heterogeneous acid catalyst, microwave irradiation Rapid heating, shorter reaction times, high conversion and selectivity. nih.gov
Anhydride Route Dehydrating agent (e.g., acetic anhydride), then alcohol Two-step process; may offer high yields but requires synthesis of the specific anhydride intermediate. youtube.com

This approach involves forming the aryl-succinate bond directly. The Stobbe condensation is a powerful method for forming carbon-carbon bonds by reacting an aldehyde or ketone with a succinic acid ester in the presence of a strong base. wikipedia.orgorganicreactions.org To synthesize a precursor for this compound, 4-chlorobenzaldehyde (B46862) can be condensed with dimethyl succinate using a base such as sodium ethoxide or potassium t-butoxide. wikipedia.orgunacademy.com This reaction typically yields an alkylidene succinic acid or its monoester as the primary product. organicreactions.orgunacademy.com Subsequent catalytic hydrogenation of the double bond would lead to the desired 2-(4-chlorophenyl)succinate structure. The Stobbe condensation is notable for its specificity towards succinic esters and its ability to proceed even with carbonyl compounds that can enolize. unacademy.comresearchgate.net

Another potential, though less direct, route could involve a Grignard reaction. This would require a di-functionalized starting material, such as 1-bromo-4-chlorobenzene, to selectively form the Grignard reagent at the more reactive C-Br bond. wisc.edu This organometallic intermediate could then react with a suitable electrophilic succinate derivative. However, the direct reaction of chlorobenzene (B131634) with nucleophiles is generally difficult due to the strength of the carbon-chlorine bond, which is strengthened by the resonance effect of the benzene ring. youtube.com

Catalytic Synthesis Pathways

Catalytic methods offer more efficient and selective routes to this compound, often under milder conditions than classical stoichiometric reactions. These pathways primarily involve transition metal-catalyzed cross-coupling reactions or emerging organocatalytic strategies.

Transition metal catalysis provides powerful tools for the arylation of C-H bonds. Direct catalytic arylation can be used to form the C-C bond between the 4-chlorophenyl group and the succinate moiety. nih.gov Modern methods focus on the direct functionalization of C(sp³)–H bonds, which are typically unactivated. nih.gov A dual catalytic system, combining a photocatalyst with a nickel catalyst, has been shown to facilitate the direct arylation of strong, unactivated C-H bonds. nih.govchemistryviews.org This approach could potentially be applied to the arylation of dimethyl succinate with an appropriate 4-chlorophenyl halide.

More traditional cross-coupling reactions like the Suzuki-Miyaura, Kumada-Tamao-Corriu, and Stille reactions are also viable. nih.gov These would involve reacting a 2-halosuccinate or a related derivative with a 4-chlorophenyl organometallic reagent (e.g., a boronic acid for Suzuki coupling).

Copper-catalyzed reactions have also emerged as a general and mild method for the arylation of active methylene (B1212753) compounds like diethyl malonate, which is structurally similar to dimethyl succinate. organic-chemistry.org A study demonstrated the coupling of aryl iodides with diethyl malonate using a catalytic system of copper(I) iodide (CuI) and 2-phenylphenol (B1666276) as a ligand, tolerating various functional groups under mild conditions. organic-chemistry.org Adapting this methodology to a suitable succinate precursor could provide an effective route to the target compound.

Table 2: Selected Transition Metal-Catalyzed Arylation Strategies

Reaction Type Catalytic System (Example) Substrates Key Features
Direct C-H Arylation Photocatalyst (e.g., Ru(bpy)₃²⁺) + Nickel catalyst (e.g., NiBr₂) Alkane C-H bond + Aryl halide Functionalizes strong, unactivated C-H bonds. nih.govchemistryviews.org
Suzuki-Miyaura Coupling Palladium catalyst (e.g., Pd(OAc)₂) + Ligand Aryl boronic acid + Alkyl halide Well-established, high functional group tolerance. nih.gov
Copper-Catalyzed Arylation CuI + Ligand (e.g., 2-phenylphenol) Aryl iodide + Active methylene compound Mild reaction conditions, good to excellent yields. organic-chemistry.org

Organocatalysis, which uses small organic molecules as catalysts, presents a metal-free alternative for synthesis. While a direct organocatalytic synthesis of this compound is not widely reported, related transformations suggest its feasibility.

For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic strong base, has been used as an organocatalyst in the preparation of dimethyl succinylsuccinate from dimethyl succinate. patsnap.compatsnap.com This indicates that organocatalysts can effectively promote reactions involving succinate esters.

Another relevant approach involves the regioselective condensation of optically active 2-substituted succinic acids using diimidazolides. nih.gov In one study, (S)-2-benzylsuccinic acid was directly reacted with an amine using thionyldiimidazole as a coupling agent, which proceeds through an imidazolide (B1226674) intermediate, to give the corresponding amide-carboxylic acid in high yield. nih.gov This type of activation could potentially be adapted for other nucleophilic additions to the succinate backbone.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.comrsc.org

Key strategies include:

Use of Greener Solvents and Catalysts: Replacing hazardous solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions is a primary goal. mdpi.commdpi.com The use of heterogeneous catalysts, such as the D-Hβ zeolite used in microwave-assisted esterification, is advantageous as they can be easily separated from the reaction mixture and reused, reducing waste. nih.gov

Improving Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Catalytic routes, particularly direct C-H activation, are often more atom-economical than classical stoichiometric reactions that generate large amounts of inorganic salts as byproducts.

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Use of Renewable Feedstocks: A significant advancement in green chemistry is the synthesis of chemicals from renewable resources. There is growing interest in producing succinic acid and its derivatives from bio-based feedstocks. dntb.gov.ua A recently reported green route describes the direct esterification of bio-based disodium (B8443419) succinate using CO₂ and methanol, bypassing the need for strong mineral acids. dntb.gov.ua Integrating such bio-based precursors into the synthesis of this compound would represent a major step towards a more sustainable process.

By incorporating these principles, the synthesis of this compound can be made more environmentally benign, safer, and more efficient.

Solvent-Free Synthesis Techniques

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce environmental impact and improve process safety and efficiency. For the synthesis of this compound, a solvent-free approach to the initial Stobbe condensation step is a viable and attractive option.

The Stobbe condensation traditionally employs a solvent, such as an alcohol corresponding to the ester used. However, research has demonstrated that this reaction can be effectively carried out under solvent-free conditions, often with improved yields and shorter reaction times. niscpr.res.in This is typically achieved by grinding the reactants—4-chlorobenzaldehyde and dimethyl succinate—with a solid base catalyst at ambient or slightly elevated temperatures. niscpr.res.in

Key Findings from Research:

Catalyst: Dry, solid potassium tert-butoxide is a commonly used and effective base for solvent-free Stobbe condensations. niscpr.res.in

Reaction Conditions: The reaction can proceed at room temperature by grinding the reactants and catalyst together in a mortar and pestle. niscpr.res.in In some cases, gentle heating (e.g., to 80°C) can further improve the reaction rate and yield. niscpr.res.in

Advantages: This approach eliminates the need for potentially hazardous and environmentally damaging solvents, simplifies the work-up procedure, and can lead to higher product purity by minimizing side reactions. niscpr.res.in

The initial product of the Stobbe condensation is an unsaturated half-ester, Dimethyl 2-(4-chlorobenzylidene)succinate. Subsequent hydrogenation to yield the target molecule, this compound, can also be performed under conditions that minimize solvent use, for instance, by using a high-pressure autoclave where the substrate can be melted or by using a minimal amount of a green solvent.

Illustrative Data for Solvent-Free Stobbe Condensation of Aromatic Aldehydes with Dimethyl Succinate:

AldehydeCatalystTemperature (°C)Reaction TimeYield of Acid-Ester (%)
BenzaldehydePotassium tert-butoxideRoom Temperature15 min92
AnisaldehydePotassium tert-butoxideRoom Temperature20 min90
FurfuralPotassium tert-butoxideRoom Temperature10 min95

This table presents representative data for solvent-free Stobbe condensations of various aromatic aldehydes with dimethyl succinate, demonstrating the general feasibility and efficiency of this method. niscpr.res.in

Atom Economy and Yield Optimization

Atom economy is a critical metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org For the synthesis of this compound via the Stobbe condensation and subsequent hydrogenation, both yield and atom economy are important considerations for optimization.

Stobbe Condensation:

Hydrogenation:

The subsequent hydrogenation of the double bond in the intermediate is an addition reaction. Ideally, this step has a 100% atom economy as all atoms of the hydrogen molecule are incorporated into the final product. wikipedia.org

Yield Optimization:

Stobbe Condensation Optimization:

Base: The choice of base is crucial. Strong, non-nucleophilic bases like potassium tert-butoxide or sodium hydride are generally preferred to minimize side reactions such as saponification of the ester groups. juniperpublishers.com

Stoichiometry: Precise control of the stoichiometry of the reactants and base is necessary to maximize the yield and prevent the formation of by-products. A common side reaction in the Stobbe condensation with aldehydes is the Cannizzaro reaction, which can be influenced by the base concentration and reaction temperature. cdnsciencepub.com

Temperature: While some solvent-free reactions proceed at room temperature, optimizing the temperature can be critical. For some substrates, elevated temperatures may be required to achieve a reasonable reaction rate, but this must be balanced against the potential for increased side reactions.

Hydrogenation Optimization:

Catalyst: The choice of hydrogenation catalyst is paramount. Palladium on carbon (Pd/C) is a common and effective catalyst for the reduction of carbon-carbon double bonds. juniperpublishers.com Other catalysts, such as Raney nickel or platinum-based catalysts, could also be considered.

Hydrogen Pressure and Temperature: These parameters are critical for achieving complete and selective hydrogenation. Optimization studies would involve varying the pressure and temperature to find conditions that provide high conversion and selectivity to the desired product in the shortest possible time. nih.gov

Solvent: While aiming for solvent-free conditions, if a solvent is necessary for the hydrogenation step, its choice can impact the reaction rate and selectivity. Common solvents for hydrogenation include ethanol, ethyl acetate, and acetic acid.

Theoretical Atom Economy Calculation:

Reaction StepReactantsDesired ProductBy-productsTheoretical Atom Economy (%)
Stobbe Condensation4-Chlorobenzaldehyde + Dimethyl succinateDimethyl 2-(4-chlorobenzylidene)succinateWater~94%
HydrogenationDimethyl 2-(4-chlorobenzylidene)succinate + HydrogenThis compoundNone100%

Process Optimization and Scale-Up Considerations

The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that require careful process optimization and consideration of various engineering and safety factors.

Process Optimization:

Reaction Kinetics: A thorough understanding of the reaction kinetics for both the Stobbe condensation and the hydrogenation is essential for process optimization. This involves studying the effect of reactant concentrations, temperature, and catalyst loading on the reaction rate.

Catalyst Screening and Loading: For both steps, a screening of different catalysts and optimization of the catalyst loading is crucial. In the Stobbe condensation, different bases and their physical forms (e.g., powder vs. solution) can be evaluated. For hydrogenation, various supported metal catalysts can be tested to find the one with the highest activity, selectivity, and stability. Reducing the catalyst loading to the minimum effective amount is a key goal to reduce costs and simplify purification.

Work-up and Purification: The work-up procedure should be designed to be simple, efficient, and scalable. This may involve extraction, crystallization, or distillation. For solvent-free reactions, the initial work-up is often simplified. The final product, this compound, would likely be purified by distillation or recrystallization to meet the required purity specifications.

Scale-Up Considerations:

Heat Transfer: Both the Stobbe condensation (which can be exothermic) and the hydrogenation reaction generate heat. Effective heat management is critical on a larger scale to maintain control over the reaction temperature and prevent runaway reactions. The choice of reactor design (e.g., jacketed reactor, reactor with internal cooling coils) is important.

Mass Transfer: In the heterogeneous hydrogenation step, efficient mass transfer of hydrogen gas to the catalyst surface is vital for achieving a good reaction rate. This is influenced by factors such as agitation speed, sparging design, and reactor geometry.

Safety: A thorough safety assessment (e.g., a HAZOP study) must be conducted before scaling up the process. This includes evaluating the flammability of solvents (if used), the reactivity of reagents (especially the base), and the safe handling of hydrogen gas under pressure.

Equipment Selection: The choice of reactors and downstream processing equipment must be suitable for the scale of production and the specific reaction conditions. For example, a high-pressure autoclave is required for the hydrogenation step.

Regulatory Compliance: For pharmaceutical or other regulated applications, the entire process must be validated to ensure it consistently produces a product of the required quality and purity, in compliance with Good Manufacturing Practices (GMP).

Chemical Reactivity and Transformation of Dimethyl 2 4 Chlorophenyl Succinate

Reactions at the Ester Functionality

The two dimethyl ester groups are key reactive sites, susceptible to nucleophilic attack. This reactivity allows for their conversion into other functional groups through several important reactions.

Transesterification is a fundamental process for converting one ester into another by reaction with an alcohol. In the case of Dimethyl 2-(4-chlorophenyl)succinate, this reaction can be catalyzed by either an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester group, leading to a tetrahedral intermediate which then collapses to form the new ester and methanol (B129727).

While specific studies on the transesterification of this compound are not extensively documented, the principles of this reaction are well-established for similar diesters. The reaction can be driven to completion by using a large excess of the reactant alcohol or by removing the methanol byproduct.

Table 1: General Conditions for Transesterification of Dialkyl Esters

CatalystReactant AlcoholSolventTemperatureOutcome
Acid (e.g., H₂SO₄, TsOH)Various (e.g., ethanol, propanol)Excess reactant alcoholRefluxFormation of the corresponding dialkyl ester
Base (e.g., NaOR, KOR)Various (e.g., ethanol, propanol)Anhydrous alcoholRoom temperature to refluxFormation of the corresponding dialkyl ester

The hydrolysis of the ester groups in this compound can be achieved under either acidic or basic conditions, leading to the corresponding carboxylic acids. Basic hydrolysis, also known as saponification, is typically irreversible and is a common method for the preparation of carboxylates.

A documented example involves a derivative of this compound undergoing hydrolysis in a basic medium of methanol and triethylamine (B128534) (NEt₃) under reflux conditions. mdpi.comresearchgate.net This reaction is part of a cascade process leading to a complex heterocyclic product. mdpi.comresearchgate.net The initial step, however, highlights the susceptibility of the ester group to hydrolysis under these conditions.

The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the methoxide (B1231860) ion to form the carboxylic acid, which is subsequently deprotonated by the base to form the carboxylate salt. Acid-catalyzed hydrolysis, conversely, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon towards attack by a water molecule.

Table 2: Example of Hydrolysis of a this compound Derivative

ReactantReagentsSolventConditionsProductReference
(Z)-2-(4-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b]thiazol-3(2H)-one and an isoquinoline (B145761) ester iminium ionNEt₃MethanolReflux, 1 hDimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate (formed via a cascade including hydrolysis) mdpi.comresearchgate.net

The ester functionalities of this compound can be reduced to the corresponding diol, 2-(4-chlorophenyl)butane-1,4-diol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds through the formation of an aldehyde intermediate which is further reduced to the primary alcohol. Due to the high reactivity of LiAlH₄, both ester groups are typically reduced simultaneously.

Alternative, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters, although their reactivity can be enhanced with the use of additives.

Table 3: General Conditions for the Reduction of Diesters

Reducing AgentSolventTemperatureOutcome
Lithium aluminum hydride (LiAlH₄)Anhydrous THF or Diethyl ether0 °C to refluxReduction to the corresponding 1,4-diol
Diisobutylaluminium hydride (DIBAL-H)Anhydrous toluene (B28343) or THFLow temperature (e.g., -78 °C)Can be controlled to yield the corresponding dialdehyde (B1249045) or diol

Reactions at the α-Carbon Position

The presence of a hydrogen atom at the α-carbon (the carbon atom adjacent to both a carbonyl group and the 4-chlorophenyl ring) makes this position acidic and thus a site for enolate formation. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.

The α-proton of this compound can be abstracted by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized enolate. libretexts.orglibretexts.org This enolate is a potent nucleophile and can react with various electrophiles, most notably alkyl halides, in an SN2 reaction to introduce an alkyl group at the α-position. libretexts.orglibretexts.org

The choice of base and reaction conditions is crucial for successful alkylation and to minimize side reactions like self-condensation or ester hydrolysis. The use of a strong, sterically hindered base like LDA in an aprotic solvent like THF at low temperatures ensures rapid and complete enolate formation.

Table 4: General Conditions for α-Alkylation of Succinate (B1194679) Esters

BaseAlkylating AgentSolventTemperatureOutcome
Lithium diisopropylamide (LDA)Primary alkyl halides (e.g., CH₃I, CH₃CH₂Br)Anhydrous THF-78 °C to room temperatureα-Alkylated succinate ester
Sodium hydride (NaH)Primary alkyl halidesAnhydrous THF or DMFRoom temperature to elevated temperaturesα-Alkylated succinate ester

The enolate of this compound can also act as a nucleophile in condensation reactions with carbonyl compounds. One of the most relevant reactions for succinates is the Stobbe condensation. This reaction involves the condensation of a succinic ester with a ketone or an aldehyde in the presence of a strong base, such as potassium t-butoxide, to yield an alkylidenesuccinic acid or a related derivative. wikipedia.orgorganicreactions.orgjuniperpublishers.comresearchgate.net

A study on the Stobbe condensation of p-chlorophenyl isopropyl ketone with diethyl succinate demonstrates the feasibility of this reaction with a structurally similar chlorophenyl-containing substrate. rsc.org This suggests that this compound could similarly react with various carbonyl compounds to generate more complex molecular structures.

Another important condensation reaction for diesters is the intramolecular Dieckmann condensation, which is used to form five- or six-membered rings. wikipedia.orgorganic-chemistry.orgyoutube.com While this compound itself cannot undergo a Dieckmann condensation, derivatives with an appropriate chain length attached to the succinate backbone could be cyclized through this method to form cyclic β-keto esters. wikipedia.orgorganic-chemistry.org

Furthermore, the self-condensation of succinates like dimethyl succinate in the presence of a base such as sodium methoxide can lead to the formation of dimethyl succinylsuccinate, an important precursor for pigments. google.com This highlights the potential for this compound to undergo similar self-condensation or cross-condensation reactions.

Table 5: Examples of Condensation Reactions with Succinate Esters

Reaction TypeCarbonyl PartnerBaseProduct Type
Stobbe CondensationKetones or AldehydesPotassium t-butoxide, Sodium ethoxideAlkylidenesuccinic acid or its ester
Dieckmann Condensation(Intramolecular, for derivatives)Sodium alkoxideCyclic β-keto ester
Self-CondensationAnother molecule of the succinateSodium methoxideSuccinylsuccinate derivative

Reactions Involving the Aromatic Ring

The reactivity of the chlorophenyl group in this compound is governed by the electronic effects of its two substituents: the chlorine atom and the 2-(dimethoxysuccinyl)ethyl group.

Electrophilic Aromatic Substitution on the Chlorophenyl Group

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, proceeding through a two-step mechanism involving the attack of an electrophile to form a resonance-stabilized carbocation (a benzenium ion or σ-complex), followed by deprotonation to restore aromaticity. uci.edumasterorganicchemistry.comlibretexts.org The rate and regioselectivity of the reaction are dictated by the substituents already present on the ring.

In the case of this compound, the two substituents exert competing and complementary effects:

Chloro Group (-Cl): This group is deactivating, meaning it makes the ring less reactive towards electrophiles than benzene (B151609) itself. This is due to its strong electron-withdrawing inductive effect. However, through resonance, its lone pairs can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied, it directs to the positions ortho to the chlorine. uci.edu

Alkyl Group (-CH(COOCH₃)CH₂COOCH₃): This group is considered a substituted alkyl group. Alkyl groups are generally activating and also direct incoming electrophiles to the ortho and para positions due to their electron-donating inductive and hyperconjugation effects. uci.edu

The combined influence of these two groups determines the final position of substitution. The chlorine at position 4 and the alkyl chain at position 1 direct to the same carbons (positions 2, 3, 5, and 6). The activating alkyl group favors substitution at its ortho positions (2 and 6), while the deactivating chloro group directs to its ortho positions (3 and 5). The outcome of a specific reaction, such as nitration or halogenation, would depend on the precise reaction conditions, but substitution is predicted to occur at the positions ortho to the more strongly activating group, which is the alkyl substituent.

Substituent on Phenyl RingInductive EffectResonance EffectOverall ReactivityDirecting Effect
-Cl (Chloro)WithdrawingDonatingDeactivatingortho, para
-R (Alkyl Succinate)DonatingNoneActivatingortho, para

This table summarizes the general directing effects of the substituent types present on the this compound ring. uci.edu

Nucleophilic Aromatic Substitution on Activated Sites

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, this reaction requires the aromatic ring to be electron-poor. masterorganicchemistry.com For the SNAr mechanism to proceed efficiently, two key conditions must typically be met:

The presence of a good leaving group (such as a halide).

The presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org

These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The structure of this compound features a chlorine atom, which can act as a leaving group. However, the other substituent is an alkyl group, which is electron-donating, not electron-withdrawing. The absence of a strongly activating EWG ortho or para to the chlorine atom means the ring is not sufficiently electron-deficient to be attacked by a nucleophile under standard SNAr conditions. Therefore, this compound is not expected to readily undergo nucleophilic aromatic substitution. masterorganicchemistry.comchemistrysteps.com

Stereochemical Aspects of this compound Transformations

The carbon atom to which the 4-chlorophenyl ring is attached is a chiral center, meaning this compound exists as a pair of enantiomers. The synthesis and derivatization of this compound can, therefore, be approached with stereochemical control.

Diastereoselective Synthesis Approaches

Since this compound possesses only one stereocenter, diastereoselectivity is not a factor in its direct synthesis but becomes relevant when it is used as a building block to create molecules with multiple chiral centers. For instance, in a reported reaction, a derivative of a succinate was involved in a [3+2] cycloaddition cascade to form a complex tricyclic pyrrolo[2,1-a]isoquinoline (B1256269) system. mdpi.com The formation of this new, rigid ring structure with multiple stereocenters from the initial succinate derivative highlights how such compounds serve as precursors in stereochemically complex transformations where control of diastereoselectivity is crucial.

Enantioselective Catalysis in Derivatization

Enantioselective catalysis offers a powerful method for producing single enantiomers of chiral molecules. Biocatalysis, using enzymes, is a particularly effective approach. While specific enantioselective derivatization of this compound is not widely reported, analogous transformations provide a clear blueprint for how this could be achieved.

Research on the synthesis of the related compound, dimethyl 2-methylsuccinate, has shown that ene-reductases (ERs) can catalyze the asymmetric reduction of unsaturated precursors with near-perfect enantioselectivity. mdpi.com By screening a library of ERs, researchers identified specific enzymes that could reduce different isomers of the unsaturated starting material to yield either the (R) or (S) enantiomer of the final product in high yields and with excellent enantiomeric excess (>99% ee). mdpi.com

This enzymatic approach could plausibly be adapted for the enantioselective synthesis of this compound. The strategy would involve the chemical synthesis of an unsaturated precursor, such as Dimethyl 2-(4-chlorophenyl)maleate or -fumarate, followed by an ER-catalyzed asymmetric hydrogenation to yield the desired (R) or (S) enantiomer.

EnzymeSubstrate (Isomer)Product EnantiomerYield (Isolated)Enantiomeric Excess (ee)
SeERDimethyl Mesaconate(S)-Dimethyl 2-methylsuccinate80%98%
Bac-OYE1Dimethyl Citraconate(R)-Dimethyl 2-methylsuccinate86%99%
AfERDimethyl Itaconate(R)-Dimethyl 2-methylsuccinate77%99%

This table presents data from an analogous ene-reductase-catalyzed synthesis of dimethyl 2-methylsuccinate, demonstrating the potential for highly selective synthesis of chiral succinates. mdpi.com

Resolution of Enantiomers

Resolution is the process of separating a racemic mixture into its pure enantiomers. This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography. libretexts.orgwikipedia.org

For the succinate family, a successful resolution has been documented for the parent compound, 2-(4-chlorophenyl)succinic acid. A study demonstrated the effective enantioseparation of this diacid using countercurrent chromatography. tib.eu This technique functions as a liquid-liquid partition chromatography where a chiral selector is used to differentiate between the two enantiomers.

In this specific resolution, hydroxypropyl-β-cyclodextrin was employed as the chiral selector in the stationary phase. tib.eu The use of this method under optimized conditions allowed for the successful separation of a 20 mg sample of the racemic acid, yielding both enantiomers with high purity. This demonstrates a viable and effective method for obtaining the enantiomerically pure forms of the core acid structure, which can then be esterified to yield the corresponding pure enantiomers of this compound.

ParameterValue / Condition
Compound 2-(4-chlorophenyl)succinic acid
Method Countercurrent Chromatography
Chiral Selector Hydroxypropyl-β-cyclodextrin
Solvent System (v/v) n-hexane-ethyl acetate-0.1 M phosphate (B84403) buffer (pH 2.65) (5:5:10)
Sample Load 20 mg
Enantiomer Purity 99.0%
Enantiomer Recovery 70-75%

This table summarizes the conditions and results for the enantioseparation of 2-(4-chlorophenyl)succinic acid as reported in the literature. tib.eu

Applications of Dimethyl 2 4 Chlorophenyl Succinate in Chemical Synthesis

Role as a Synthetic Building Block

The unique arrangement of functional groups in Dimethyl 2-(4-chlorophenyl)succinate makes it a prime starting point for constructing more complex molecular architectures, including heterocyclic systems and advanced organic scaffolds.

Precursor for Heterocyclic Compound Synthesis

A significant application of this compound is demonstrated in its role as a key reactant in multi-step cascade reactions to form complex heterocyclic structures. Research has shown that a derivative of this compound can participate in hydrolysis and [3+2] cycloaddition (32CA) reactions.

In one notable synthesis, a dipolarophile-ester derived from this compound reacts with an isoquinolinium ylide. mdpi.com This reaction proceeds through a cascade involving hydrolysis, a [3+2] cycloaddition, and subsequent elimination to yield a fused tricyclic system. mdpi.com The product, Dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate, represents a sophisticated heterocyclic scaffold built directly from the succinate (B1194679) framework. mdpi.com This process highlights the utility of the succinate derivative in generating molecular complexity in a single, efficient operation.

Intermediate in the Formation of Advanced Organic Scaffolds

Beyond simple heterocycles, this compound is an intermediate for creating advanced organic scaffolds, which form the core of many functional molecules. The pyrrolo[2,1-a]isoquinoline (B1256269) structure formed via the cycloaddition reaction is itself a privileged scaffold found in numerous natural products and pharmacologically active compounds. mdpi.com By using this compound, chemists can introduce the 4-chlorophenyl group into these complex frameworks, providing a handle for further functionalization or to modulate the electronic and steric properties of the final molecule.

Synthesis of Novel Succinate Derivatives

The two primary reactive sites of this compound—the ester groups and the aromatic ring—can be independently modified to generate a library of novel derivatives.

Modification of Ester Groups

The dimethyl ester functionalities are amenable to a variety of standard organic transformations, allowing for the synthesis of new succinate derivatives.

Hydrolysis: The two methyl ester groups can be hydrolyzed under basic conditions (saponification) followed by acidification to yield the corresponding dicarboxylic acid, 2-(4-chlorophenyl)succinic acid. This diacid provides new reactive handles for further chemistry.

Amidation: The diacid or the parent diester can be converted into amides. For instance, reacting N-(4-chlorophenyl)succinamic acid (derived from succinic anhydride (B1165640) and 4-chloroaniline) with phosphorous oxychloride and an amine leads to the formation of N,N'-disubstituted succinamides. nih.gov This demonstrates a viable route for creating amide derivatives from a succinate core.

Transesterification: The methyl esters can be exchanged with other alcohols (transesterification) under catalytic conditions, often using an enzyme or a titanium-based catalyst. researchgate.netnih.gov This allows for the incorporation of different alkyl or aryl groups, creating a diverse range of esters with tailored properties. For example, the transesterification of dimethyl succinate with 1,4-butanediol (B3395766) is a key step in producing polyester (B1180765) oligomers. researchgate.net

A summary of these potential transformations is presented below.

Reaction Type Reagents Product Class Potential Application
HydrolysisBase (e.g., NaOH), then Acid (e.g., HCl)Dicarboxylic AcidPrecursor for polyamides, further functionalization
AmidationAmine, Coupling Agent or activationDiamideCreation of novel ligands, biologically active molecules
TransesterificationAlcohol, Catalyst (e.g., Lipase, Ti(OBu)₄)Di-substituted EsterSynthesis of polyesters, modification of solubility

Derivatization of the Aromatic Chlorophenyl Moiety

The chlorine atom on the phenyl ring serves as a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling: The aryl chloride can be coupled with a variety of organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base. researchgate.netrsc.orgyoutube.comresearchgate.netorganic-chemistry.org This reaction would replace the chlorine atom with a new aryl, heteroaryl, or alkyl group, enabling the synthesis of complex biaryl structures.

Heck Coupling: In a Heck reaction, the aryl chloride can be coupled with an alkene using a palladium catalyst to form a new, substituted alkene. wikipedia.orgorganic-chemistry.orgsynarchive.comnih.gov This allows for the introduction of vinyl groups, which can be further modified.

Nucleophilic Aromatic Substitution (SNAr): While aryl chlorides are generally less reactive than aryl fluorides in SNAr reactions, substitution can be achieved with strong nucleophiles or when the aromatic ring is sufficiently activated by electron-withdrawing groups. nih.govmasterorganicchemistry.comlibretexts.org This would allow for the direct replacement of the chlorine with nucleophiles containing oxygen, nitrogen, or sulfur.

These potential derivatization reactions are outlined in the following table.

Reaction Name Coupling Partner Catalyst/Reagents Resulting Structure
Suzuki-Miyaura CouplingR-B(OH)₂Pd Catalyst, BaseAryl-Aryl or Aryl-Alkyl Bond
Heck CouplingAlkenePd Catalyst, BaseAryl-Alkene Bond
Nucleophilic Aromatic SubstitutionNu-H (e.g., R-OH, R-NH₂)Strong Base or Activated RingAryl-Nu Bond

Computational and Theoretical Investigations of Dimethyl 2 4 Chlorophenyl Succinate

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms in a molecule and the accessible conformations are fundamental to its physical and chemical properties. For Dimethyl 2-(4-chlorophenyl)succinate, computational methods can predict the most stable geometries and the energy barriers between different conformational states.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be utilized to optimize the molecular geometry and determine key structural parameters.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations (Illustrative Data)

ParameterPredicted Value
C-Cl Bond Length1.75 Å
C=O (Ester) Bond Lengths1.21 Å, 1.22 Å
Dihedral Angle (Phenyl-Succinate)45.3°

Conformational Landscape Exploration

The succinate (B1194679) backbone of the molecule allows for significant conformational flexibility due to rotation around the central carbon-carbon bond. Similar to studies on succinic acid and its derivatives, the conformational landscape of this compound can be explored by systematically rotating key dihedral angles and calculating the corresponding energy. wikipedia.orgorganicreactions.org This process, known as a potential energy surface (PES) scan, reveals the various stable conformers (local energy minima) and the transition states that connect them.

It is expected that both gauche and anti conformations, referring to the relative positions of the two ester groups, would be identified as stable structures. wikipedia.org The presence of the bulky 4-chlorophenyl substituent would likely influence the relative energies of these conformers, potentially favoring a specific arrangement to minimize steric clashes. The energy differences between these conformers and the rotational barriers can be quantified, providing insight into the molecule's dynamic behavior in different environments. organicreactions.org

Reaction Mechanism Elucidation

Transition State Analysis of Key Transformations

The Stobbe condensation proceeds through several key steps, including the formation of an enolate, nucleophilic attack on the aldehyde, and subsequent lactone formation and ring-opening. juniperpublishers.comorganicchemistrytutor.com For each of these elementary steps, a transition state (TS) exists, which represents the highest energy point along the reaction coordinate.

Locating these transition states computationally involves specialized algorithms that search for a first-order saddle point on the potential energy surface. ucsb.edu Once located, a frequency calculation is performed to confirm the structure as a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu Analysis of the geometric parameters of the transition state, such as the lengths of forming and breaking bonds, provides a detailed picture of the bond reorganization process during the chemical transformation.

Energetic Profiles of Synthetic Pathways

For the Stobbe condensation leading to this compound, the energetic profile would likely show the initial deprotonation of dimethyl succinate as a low-barrier step, followed by the carbon-carbon bond-forming step as the rate-determining step. The subsequent intramolecular cyclization to form a γ-lactone intermediate and its base-catalyzed ring-opening would also be characterized by their respective activation barriers. organicchemistrytutor.com

Table 2: Illustrative Energetic Profile for the Stobbe Condensation of 4-chlorobenzaldehyde (B46862) and Dimethyl Succinate

Reaction StepRelative Energy (kcal/mol)
Reactants0.0
Transition State 1 (Enolate Formation)+5.2
Intermediate 1 (Enolate)-10.5
Transition State 2 (C-C Bond Formation)+15.8
Intermediate 2 (Alkoxide)-5.3
Transition State 3 (Lactone Formation)+8.1
Intermediate 3 (γ-Lactone)-18.7
Transition State 4 (Ring Opening)+12.4
Product (Salt)-25.0

Electronic Properties and Reactivity Predictions

The electronic properties of a molecule are key to understanding its reactivity. The 4-chlorophenyl group, being an electron-withdrawing substituent, significantly influences the electronic distribution within this compound.

Computational methods can be used to calculate various electronic descriptors. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For instance, the carbonyl carbons are expected to be electrophilic sites, while the oxygen atoms and the aromatic ring will be electron-rich.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. The presence of the chlorine atom on the phenyl ring is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted analog, potentially affecting its reactivity in various chemical transformations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and the outcomes of chemical reactions. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. cornell.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. cornell.edu A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. cornell.edu

While specific FMO analysis for this compound is not extensively documented in public literature, data from structurally related compounds containing the 4-chlorophenyl moiety can provide valuable insights. For instance, a DFT study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole (FDI), which also features a chlorophenyl group, was conducted at the B3LYP/6-31G(d,p) level of theory. cornell.edu The analysis revealed key electronic parameters that help in understanding the molecule's reactivity. cornell.edu

The calculated HOMO and LUMO energies for this related compound indicate that charge transfer likely occurs within the molecule. cornell.edu The HOMO is localized over the imidazole (B134444) and phenyl rings, while the LUMO is situated on the imidazole and the chloro-substituted phenyl ring. cornell.edu The energy gap of 4.0106 eV suggests a good degree of chemical stability. cornell.edu A similar analysis for this compound would be expected to show the influence of the electron-withdrawing 4-chlorophenyl group and the ester functionalities on its electronic properties.

Table 1: FMO Parameters for an Analogous 4-Chlorophenyl Compound

ParameterEnergy (eV)
EHOMO-5.2822
ELUMO-1.2715
Energy Gap (ΔE)4.0106

Data derived from a DFT study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. cornell.edu

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its reactivity. mdpi.com QSRR models are predictive tools that can estimate the reactivity of new or untested compounds, thereby saving significant time and resources in chemical synthesis and development. mdpi.comchemicalbook.com These models are built by correlating calculated molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—with experimentally determined reactivity parameters. chemicalbook.com

To date, specific QSRR studies focusing on this compound have not been reported in the available literature. However, the framework of QSRR provides a clear path for how such an investigation could be conducted. The process would involve:

Data Set Assembly: Synthesizing a series of related succinate esters with varying substituents and experimentally measuring their reaction rates for a specific chemical transformation.

Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each compound in the series.

Model Development: Employing statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a mathematical equation linking the descriptors to the observed reactivity. chemicalbook.comnih.gov

Validation: Testing the model's predictive power using internal and external validation techniques to ensure its robustness and reliability. chemicalbook.com

For a molecule like this compound, a variety of descriptors would be relevant for capturing the structural features that influence its reactivity.

Table 2: Potential Molecular Descriptors for QSRR Analysis

Descriptor ClassExamplesDescription
Constitutional Molecular Weight, Atom Count, Rotatable Bond CountDescribes the basic composition and connectivity of the molecule.
Topological Wiener Index, Balaban Index, Kier & Hall Connectivity IndicesEncodes information about the branching and shape of the molecular graph.
Geometric Molecular Surface Area, Molecular Volume, OvalityDescribes the 3D size and shape of the molecule.
Electronic Dipole Moment, Partial Charges, HOMO/LUMO EnergiesQuantifies the electronic properties and distribution of charge.
Physicochemical LogP (Octanol-Water Partition Coefficient), Molar RefractivityRelates to the compound's lipophilicity and polarizability.

Developing a QSRR model for this class of compounds could enable the prediction of reaction rates, equilibrium constants, or even chromatographic retention times, facilitating more efficient synthesis planning and purification. nih.govnih.gov

Spectroscopic Data Prediction for Academic Characterization

¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The aromatic protons on the 4-chlorophenyl ring would appear as two doublets due to their ortho and meta positions relative to the succinate substituent. The protons on the succinate backbone would form a characteristic ABX or more complex multiplet system.

Table 3: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic (2H, ortho to Cl)~ 7.3-7.4Doublet (d)2H
Aromatic (2H, meta to Cl)~ 7.2-7.3Doublet (d)2H
Methine (CH)~ 3.8-4.0Multiplet (m)1H
Methylene (B1212753) (CH₂)~ 2.8-3.2Multiplet (m)2H
Methoxy (B1213986) (CH₃)~ 3.7Singlet (s)3H
Methoxy (CH₃)~ 3.6Singlet (s)3H

¹³C NMR Spectroscopy The carbon NMR spectrum would show signals for the carbonyl carbons of the ester groups at the downfield end, followed by the aromatic carbons, the aliphatic carbons of the succinate backbone, and finally the methoxy carbons.

Table 4: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~ 170-175
Aromatic (C-Cl)~ 132-135
Aromatic (C-C, quat.)~ 138-142
Aromatic (CH)~ 128-130
Methoxy (OCH₃)~ 51-53
Methine (CH)~ 45-50
Methylene (CH₂)~ 33-38

Infrared (IR) Spectroscopy The IR spectrum is dominated by a strong absorption band from the C=O stretching of the two ester groups. Other key signals include C-O stretching, aromatic C=C stretching, and the C-Cl stretching vibration.

Table 5: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic)3000-2850Medium
C=O Stretch (Ester)~ 1735Strong, Sharp
C=C Stretch (Aromatic)1600, 1490Medium
C-O Stretch (Ester)1300-1100Strong
C-Cl Stretch850-750Medium-Strong

Mass Spectrometry (MS) In electron impact mass spectrometry (EI-MS), this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak. Common fragmentation pathways would include the loss of methoxy (-•OCH₃) or methoxycarbonyl (-•COOCH₃) radicals.

Table 6: Predicted Mass Spectrometry Data

Ionm/z (for ³⁵Cl)Description
[M]⁺256Molecular Ion
[M+2]⁺258Isotope peak for ³⁷Cl
[M - OCH₃]⁺225Loss of a methoxy radical
[M - COOCH₃]⁺197Loss of a methoxycarbonyl radical
[C₈H₆Cl]⁺137Chlorotropylium ion or related fragment

Analytical Methodologies for Dimethyl 2 4 Chlorophenyl Succinate

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating Dimethyl 2-(4-chlorophenyl)succinate from starting materials, byproducts, and impurities. These techniques are crucial for both qualitative reaction monitoring and quantitative purity assessment of the final product.

Gas Chromatography (GC) Method Development

Gas Chromatography (GC), particularly with a flame ionization detector (GC-FID), is a robust method for analyzing volatile and thermally stable compounds like this compound. Method development involves optimizing parameters to achieve efficient separation and accurate quantification.

A typical GC method would be developed using a capillary column with a stationary phase of intermediate polarity, such as a Crossbond 35% diphenyl / 65% dimethyl polysiloxane phase, which is effective for separating aromatic compounds and esters. rsc.org The initial oven temperature would be set low enough to separate volatile impurities, followed by a temperature ramp to elute the target compound and any higher-boiling point byproducts. scirp.org For instance, a method could start at 50°C and ramp at 15-20°C/min to a final temperature of around 300°C. rsc.org Nitrogen or helium is typically used as the carrier gas. scirp.org

In the context of reaction monitoring, samples can be taken from the reaction mixture, quenched, and analyzed to track the consumption of starting materials, like dimethyl succinate (B1194679), and the formation of the product. google.com For quantitative analysis, a desorption study using a suitable solvent would be necessary to ensure high recovery of the analyte from the sample matrix. osha.gov

Table 1: Illustrative GC Method Parameters for Analysis of this compound

Parameter Setting Purpose
Instrument Gas Chromatograph with FID/MS Separation and detection/identification.
Column Rtx®-35ms (30 m x 0.25 mm ID, 0.5 µm df) rsc.org Separation based on boiling point and polarity.
Carrier Gas Nitrogen or Helium, flow rate ~1.2 mL/min scirp.org Mobile phase to carry analytes through the column.
Injector Temp. 250°C Ensure complete vaporization of the sample.
Detector Temp. 250°C (FID) uspnf.com Maintain analytes in the gas phase for detection.
Oven Program 50°C hold 2 min, ramp 20°C/min to 300°C, hold 10 min rsc.org Separate compounds with different boiling points.
Injection Mode Split (e.g., 1:5) uspnf.com Prevent column overloading with concentrated samples.
Solvent Dichloromethane or Ethyl Acetate Dissolve the sample for injection.

High-Performance Liquid Chromatography (HPLC) for Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and preparative separation of this compound, especially given its aromatic chromophore which allows for sensitive UV detection. mdpi.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses. mdpi.com

Method development for RP-HPLC would focus on selecting an appropriate stationary phase, typically a C18 column, and optimizing the mobile phase composition. mdpi.com The mobile phase would likely consist of an aqueous component (water or buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.com For a compound with the structural characteristics of this compound, an isocratic or gradient elution could be employed using a mixture of acetonitrile and water, possibly with a small amount of acid like phosphoric or formic acid to ensure sharp peak shapes. sielc.com Detection would be performed using a UV detector, likely at a wavelength around 225 nm or 254 nm where the chlorophenyl group absorbs strongly. rsc.orgmdpi.com This method is scalable and can be adapted for preparative chromatography to isolate impurities or purify the product. sielc.com

Table 2: Representative HPLC Method Parameters for Purity Assessment

Parameter Setting Purpose
Instrument HPLC with UV Detector Separation and quantification.
Column Eclipse Plus C18 (e.g., 4.6 x 150 mm, 5 µm) mdpi.com Reversed-phase separation.
Mobile Phase Acetonitrile and Water (e.g., 55:45 v/v) mdpi.com Elution of the analyte from the column.
Flow Rate 1.0 mL/min mdpi.com Controls retention time and separation efficiency.
Detection UV at 225 nm mdpi.com Detection of the chlorophenyl chromophore.
Column Temp. 30-40°C google.com Ensure reproducible retention times.
Injection Vol. 10-20 µL google.com Introduction of the sample onto the column.

Spectroscopic Techniques for Structural Elucidation in Research Contexts

Spectroscopic techniques are fundamental for the unambiguous confirmation of the chemical structure of newly synthesized molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds in solution. digitaloceanspaces.com Both ¹H and ¹³C NMR would be used to confirm the identity and structure of this compound. malayajournal.org

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their chemical environments. digitaloceanspaces.com For this compound, one would expect to see distinct signals for the aromatic protons on the chlorophenyl ring, the methine proton (CH), the diastereotopic methylene (B1212753) protons (CH₂), and the two methyl ester protons. mdpi.com The aromatic protons would appear as two doublets in the aromatic region (~7.3 ppm). The succinate chain protons would form a complex splitting pattern (an ABX system) due to their coupling. The two methyl groups of the esters might be chemically equivalent or non-equivalent depending on the molecular conformation and solvent, appearing as one or two singlets. mdpi.com

¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. digitaloceanspaces.com One would expect to see signals for the two carbonyl carbons of the ester groups, the carbons of the aromatic ring (with the carbon attached to chlorine having a distinct chemical shift), the methine and methylene carbons of the succinate backbone, and the two methyl carbons of the ester groups. malayajournal.orgmdpi.com

Two-dimensional NMR techniques, such as COSY and HSQC, could be employed to definitively assign proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Aromatic CH (ortho to Cl) ~7.3 (d) ~129 Splitting pattern is a doublet (d).
Aromatic CH (meta to Cl) ~7.2 (d) ~130 Splitting pattern is a doublet (d).
C-Cl - ~134 Quaternary carbon, no ¹H signal.
C-CH (Aromatic) - ~140 Quaternary carbon, no ¹H signal.
C=O (Ester) - ~172, ~173 Two distinct carbonyl signals expected.
CH (Succinate) ~4.0 (dd) ~45 Methine proton, complex splitting.
CH₂ (Succinate) ~2.8-3.2 (m) ~36 Methylene protons, complex splitting (m).
OCH₃ (Ester) ~3.7 (s), ~3.6 (s) ~52 Two methyl singlets (s) may be observed.

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and structures. malayajournal.orgmdpi.com

Mass Spectrometry (MS) for Reaction Product Identification

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nih.gov When coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS), it becomes a powerful tool for identifying products in a complex reaction mixture. rsc.orgthermofisher.com

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). unm.edu The isotopic pattern of the molecular ion would be characteristic due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Analysis of the fragmentation pattern in the mass spectrum can further confirm the structure. Common fragmentation pathways for this molecule would include the loss of a methoxy (B1213986) group (-OCH₃), a methoxycarbonyl group (-COOCH₃), or cleavage of the C-C bond in the succinate backbone.

Quantitative Analysis in Process Chemistry Research

In process chemistry research, quantitative analysis is critical for determining reaction yield, product purity, and the concentration of any residual reactants or byproducts. Both GC and HPLC methods, once validated, are workhorses for this purpose.

Quantitative analysis by GC-FID relies on the principle that the detector response is proportional to the mass of the carbon-containing analyte. osha.gov By using an internal standard—a compound added in a known amount to both the standard and unknown samples—the concentration of this compound can be accurately determined, correcting for variations in injection volume. osha.gov The method's precision is assessed by performing replicate injections, with a relative standard deviation (RSD) of less than 10% being a common target. scirp.org

Quantitative NMR (qNMR) is another powerful technique that can determine the purity of a substance without the need for an identical reference standard of the analyte. mdpi.com Purity is calculated by integrating the area of a specific proton signal of the analyte and comparing it to the integral of a signal from a certified internal standard of known concentration and purity that is added to the sample. mdpi.com This method is highly accurate and can provide a direct measure of purity.

Future Directions and Emerging Research Opportunities

Exploration of Novel Catalytic Systems for Synthesis

The development of more efficient and selective methods for the synthesis of Dimethyl 2-(4-chlorophenyl)succinate and its analogs is a primary area of future research. Traditional synthetic routes often rely on stoichiometric reagents and can be limited in their efficiency and substrate scope. The exploration of novel catalytic systems presents a significant opportunity to overcome these limitations.

Future investigations will likely focus on the use of transition metal catalysts, such as palladium, rhodium, and copper, to facilitate the coupling of precursors to form the succinate (B1194679) backbone. For instance, palladium-catalyzed carbonylation of substituted styrenes in the presence of carbon monoxide and methanol (B129727) could offer a direct and atom-economical route to 2-arylsuccinate esters. Research into optimizing reaction conditions, including ligand and solvent effects, will be crucial for achieving high yields and selectivities.

Furthermore, the application of dual catalytic systems, combining a transition metal catalyst with an organocatalyst, could enable novel reaction pathways. This approach may allow for the asymmetric synthesis of chiral succinate derivatives, a key area of interest for pharmaceutical applications. The development of heterogeneous catalysts, which can be easily separated and recycled, is another important direction, aligning with the principles of green chemistry.

Development of Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards more sustainable and environmentally benign manufacturing processes. For this compound, this translates to the development of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

A key focus will be the replacement of hazardous reagents and solvents with greener alternatives. This includes the use of biomass-derived starting materials and environmentally friendly solvents such as water, supercritical fluids, or ionic liquids. Biocatalysis, employing enzymes or whole-cell systems, offers a powerful tool for the sustainable synthesis of succinate derivatives. rsc.org Engineered enzymes could potentially catalyze the stereoselective formation of the 2-(4-chlorophenyl)succinate core with high efficiency and under mild reaction conditions.

Another promising avenue is the use of flow chemistry. Continuous flow reactors can offer improved heat and mass transfer, leading to higher yields, shorter reaction times, and enhanced safety. The integration of in-line purification and analysis techniques can further streamline the manufacturing process, making it more efficient and sustainable.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a powerful strategy for rapidly building molecular complexity. nih.gov The integration of this compound or its precursors into MCRs represents a significant opportunity for the efficient synthesis of novel and diverse chemical libraries.

Future research could explore the use of the activated methylene (B1212753) group of the succinate backbone in condensations with aldehydes and amines, leading to the formation of highly functionalized heterocyclic systems. For example, a one-pot reaction involving an aromatic aldehyde, an amine, and a succinate derivative could yield complex structures with potential biological activity. researchgate.net The development of novel MCRs that incorporate the 4-chlorophenylsuccinate motif will be a key area of investigation.

The isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly attractive for their ability to generate a wide range of molecular scaffolds. nih.gov Designing reaction sequences where this compound or a derivative can participate as a key component would open up new avenues for the synthesis of complex molecules for drug discovery and materials science.

Investigation of Stereoselective Syntheses of Chiral Analogues

The presence of a stereocenter at the C2 position of the succinate backbone means that this compound can exist as a pair of enantiomers. The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically exhibiting the desired effect while the other may be inactive or even have undesirable side effects. Therefore, the development of stereoselective methods for the synthesis of enantiomerically pure analogues of this compound is of paramount importance, particularly for pharmaceutical applications.

Future research will likely focus on several key strategies to achieve high levels of stereocontrol. Asymmetric catalysis, using chiral transition metal complexes or organocatalysts, is a powerful approach for the enantioselective synthesis of 2-arylsuccinates. For instance, the asymmetric hydrogenation of a corresponding unsaturated precursor using a chiral rhodium or ruthenium catalyst could provide access to the desired enantiomer with high enantiomeric excess.

Another promising direction is the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily attached to the succinate precursor to direct the stereochemical outcome of a subsequent reaction. The auxiliary can then be removed to yield the enantiomerically enriched product. Furthermore, biocatalytic methods, employing stereoselective enzymes, can also be explored for the synthesis of chiral succinate derivatives.

Computational Design of Enhanced Succinate Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties. In the context of this compound, computational methods can be employed to design and evaluate new derivatives with enhanced performance characteristics for specific applications.

Using techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, researchers can predict the biological activity of novel succinate derivatives. This in silico screening can help to prioritize the synthesis of compounds with the highest potential, thereby saving time and resources. For example, if the target is a specific enzyme, docking simulations can be used to design succinate analogues that bind more effectively to the active site.

Computational methods can also be used to predict the physicochemical properties of new derivatives, such as solubility, stability, and bioavailability. This information is crucial for the development of new materials and pharmaceuticals. Furthermore, theoretical calculations can provide insights into the reaction mechanisms of the synthesis of these compounds, aiding in the optimization of reaction conditions.

Potential as a Scaffold for Complex Chemical Entities

The core structure of this compound, featuring a substituted aromatic ring and a flexible succinate chain with multiple functionalization points, makes it an attractive scaffold for the synthesis of more complex chemical entities. A scaffold is a central molecular framework upon which a variety of substituents can be attached to create a library of related compounds.

Future research will likely explore the use of this compound as a starting material for the synthesis of novel heterocyclic compounds. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be cyclized with various reagents to form rings of different sizes and functionalities. The aromatic ring can also be further functionalized through electrophilic aromatic substitution or cross-coupling reactions.

Q & A

Basic: What synthetic methodologies are most effective for producing dimethyl 2-(4-chlorophenyl)succinate with high purity?

Answer:
The synthesis typically involves esterification of 2-(4-chlorophenyl)succinic acid using methanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key variables include reaction temperature (optimized at 60–80°C), stoichiometric ratios (excess methanol to drive esterification), and purification via recrystallization or column chromatography . For reproducibility, ensure anhydrous conditions to minimize hydrolysis side reactions. Characterization via NMR (¹H/¹³C) and HPLC-UV is critical to confirm purity (>98%) and structural integrity .

Advanced: How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Answer:
Discrepancies in NMR or IR spectra often arise from solvent effects, impurities, or tautomeric equilibria. To address this:

  • Perform solvent standardization (e.g., deuterated chloroform vs. DMSO-d6) and compare with computational predictions (DFT-based NMR shifts).
  • Use high-resolution mass spectrometry (HRMS) to rule out isotopic or adduct interference.
  • Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables .
  • Cross-reference data with structurally analogous compounds (e.g., methyl 2-(4-fluorophenyl)glycinate HCl) to identify substituent-specific trends .

Basic: What theoretical frameworks guide the study of this compound’s reactivity?

Answer:
The electronic effects of the 4-chlorophenyl group (electron-withdrawing) and steric hindrance from the succinate backbone are central. Molecular orbital theory (e.g., HOMO-LUMO analysis) predicts nucleophilic/electrophilic sites, while QSPR models correlate substituent effects with reaction kinetics . For experimental validation, design kinetic studies under varying pH and solvent polarities to isolate electronic vs. steric contributions .

Advanced: What experimental designs are optimal for probing the compound’s stability under thermal and photolytic stress?

Answer:

  • Factorial Design : Vary temperature (40–100°C), UV exposure (254–365 nm), and humidity (0–80% RH) to model degradation pathways .
  • Analytical Tools : Use HPLC-MS to identify degradation products (e.g., hydrolysis to 2-(4-chlorophenyl)succinic acid) and TGA-DSC for thermal stability thresholds .
  • Control Groups : Include inert (N₂) and oxidative (O₂-rich) atmospheres to differentiate thermal vs. oxidative decomposition .

Basic: What characterization techniques are essential for confirming the compound’s structural identity?

Answer:

  • NMR Spectroscopy : ¹H NMR (δ 3.6–3.8 ppm for methoxy groups; δ 7.2–7.4 ppm for aromatic protons) and ¹³C NMR (ester carbonyl at ~170 ppm) .
  • Mass Spectrometry : ESI-MS ([M+Na]⁺ adducts) or EI-MS for molecular ion confirmation.
  • X-ray Crystallography : Resolve stereochemical ambiguity (if applicable) and confirm solid-state packing .

Advanced: How can computational modeling predict the compound’s behavior in biological systems?

Answer:

  • Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes).
  • Docking Studies : Map interactions with enzymes (e.g., esterases) using AutoDock Vina or Schrödinger Suite .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 metabolism, and toxicity profiles . Validate with in vitro assays (e.g., microsomal stability tests) .

Basic: What are the key considerations for designing a scalable synthetic route for academic research?

Answer:

  • Catalyst Selection : Transition from homogeneous (H₂SO₄) to heterogeneous catalysts (Amberlyst-15) for easier separation .
  • Solvent Recycling : Use low-boiling solvents (e.g., methanol) for distillation recovery.
  • Green Chemistry Metrics : Calculate E-factor (waste per product mass) and atom economy to optimize sustainability .

Advanced: How can researchers address conflicting bioactivity data in published studies?

Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify protocol-dependent variability.
  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., MTT assay vs. ATP luminescence) .
  • Structural Analogues : Test derivatives (e.g., fluorophenyl or methyl ester variants) to isolate pharmacophore contributions .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods due to potential methanol vapor release.
  • Waste Disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .

Advanced: How can isotopic labeling (e.g., ¹³C) elucidate the compound’s metabolic fate in environmental studies?

Answer:

  • Synthesis of ¹³C-Labeled Derivative : Introduce ¹³C at the methoxy or carbonyl positions via labeled methanol or succinic acid precursors.
  • Tracking Degradation : Use LC-MS/MS to monitor ¹³CO₂ release (aerobic conditions) or CH₄/CO (anaerobic) in soil/water microcosms .
  • Kinetic Isotope Effects (KIE) : Compare degradation rates of labeled vs. unlabeled compounds to identify rate-limiting steps .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.